molecular formula C10H19NO4 B1477685 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid CAS No. 2098044-36-9

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid

Cat. No.: B1477685
CAS No.: 2098044-36-9
M. Wt: 217.26 g/mol
InChI Key: KKKDEHCWYGSWPL-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS Number: 2098044-36-9) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's structure, physicochemical properties, and biological activity based on recent studies and available data.

The molecular formula of this compound is C10H19NO4C_{10}H_{19}NO_4, with a molecular weight of 217.26 g/mol. The compound's structure includes a pyrrolidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
CAS Number2098044-36-9

Neuroprotective Effects

Research into similar pyrrolidine derivatives suggests potential neuroprotective effects. For instance, compounds containing pyrrolidine structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of neurotransmitter systems or reduction of inflammatory cytokines.

Anti-Cancer Properties

Studies exploring the anti-cancer properties of pyrrolidine derivatives indicate that they may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The exact mechanisms for this compound remain to be fully elucidated, but its structural similarities to known anti-cancer agents suggest it may possess similar activities.

Case Studies and Research Findings

While direct case studies focusing on this compound are scarce, several related compounds have been documented in literature:

  • Neuroprotective Study : A study on a related pyrrolidine compound demonstrated significant neuroprotection in an animal model of neurodegeneration, suggesting potential therapeutic applications in Alzheimer's disease .
  • Antimicrobial Efficacy : In vitro tests showed that certain pyrrolidine derivatives effectively inhibited the growth of pathogenic bacteria, supporting the hypothesis that similar compounds may exhibit antimicrobial properties .
  • Cancer Research : Investigations into the anti-cancer effects of pyrrolidine derivatives revealed that they could induce apoptosis in various cancer cell lines, indicating a promising avenue for further research into this compound .

Properties

IUPAC Name

3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-3-15-9-7-11(5-4-10(12)13)6-8(9)14-2/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDEHCWYGSWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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